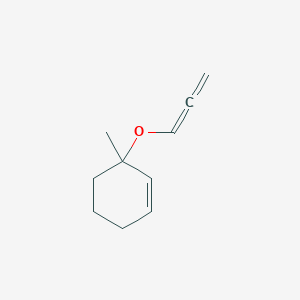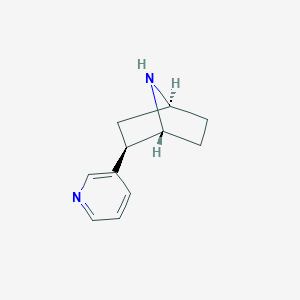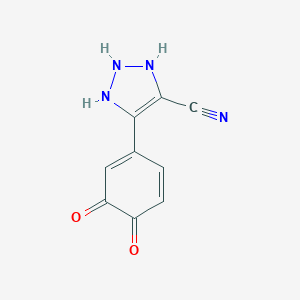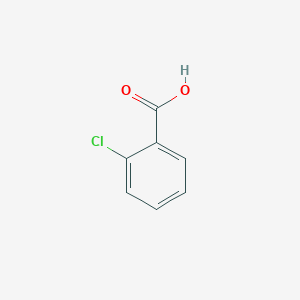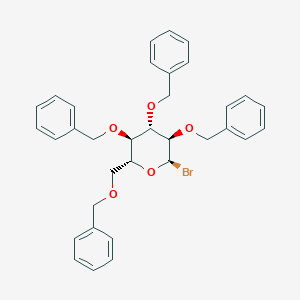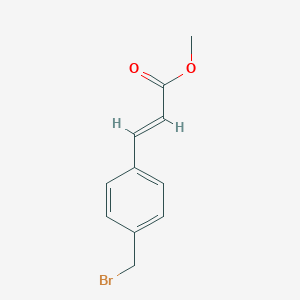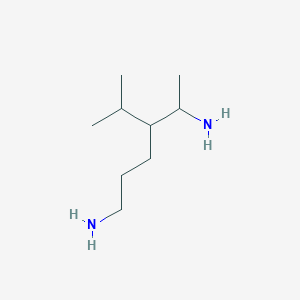
4-Isopropyl-1,5-hexanediamine
Overview
Description
4-Isopropyl-1,5-hexanediamine, also known as IPH, is a chemical compound that has gained significant attention in scientific research. IPH is a diamine derivative that is structurally similar to other diamines such as 1,6-hexanediamine and 1,5-pentanediamine. IPH has been synthesized through various methods, and its applications in scientific research have been explored extensively.
Mechanism Of Action
The mechanism of action of 4-Isopropyl-1,5-hexanediamine is not fully understood, but it is believed to act as a nucleophilic catalyst in various reactions. 4-Isopropyl-1,5-hexanediamine has been shown to increase the rate of reaction between isocyanates and amines, which is a key step in the synthesis of polyurethane foams and coatings.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Isopropyl-1,5-hexanediamine. However, it has been reported that 4-Isopropyl-1,5-hexanediamine is a mild irritant to the skin and eyes, and may cause respiratory irritation if inhaled.
Advantages And Limitations For Lab Experiments
4-Isopropyl-1,5-hexanediamine has several advantages for use in lab experiments, including its ability to act as a nucleophilic catalyst and its compatibility with various polymer systems. However, 4-Isopropyl-1,5-hexanediamine has limitations such as its potential toxicity and the need for careful handling during synthesis and use.
Future Directions
There are several future directions for research involving 4-Isopropyl-1,5-hexanediamine. One potential area of research is the development of new 4-Isopropyl-1,5-hexanediamine-based catalysts for use in the synthesis of polyurethane foams and coatings. Another area of research is the synthesis of novel polymers using 4-Isopropyl-1,5-hexanediamine as a crosslinker, with a focus on enhancing their mechanical and thermal properties. Additionally, the potential toxicity of 4-Isopropyl-1,5-hexanediamine warrants further investigation to ensure safe handling and use in scientific research.
In conclusion, 4-Isopropyl-1,5-hexanediamine is a chemical compound that has shown promising applications in scientific research, particularly in the synthesis of polyurethane foams and coatings. Its mechanism of action and potential toxicity require further investigation, but there are several future directions for research involving 4-Isopropyl-1,5-hexanediamine.
Scientific Research Applications
4-Isopropyl-1,5-hexanediamine has been used in various scientific research applications, including the synthesis of polyurethane foams and coatings. 4-Isopropyl-1,5-hexanediamine has also been used as a curing agent for epoxy resins and as a crosslinker for polyurethane elastomers. Additionally, 4-Isopropyl-1,5-hexanediamine has been used in the synthesis of novel polymers with enhanced mechanical and thermal properties.
properties
CAS RN |
149963-21-3 |
|---|---|
Product Name |
4-Isopropyl-1,5-hexanediamine |
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-propan-2-ylhexane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(8(3)11)5-4-6-10/h7-9H,4-6,10-11H2,1-3H3 |
InChI Key |
GRGWIWJTYBPVSJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN)C(C)N |
Canonical SMILES |
CC(C)C(CCCN)C(C)N |
synonyms |
1,5-Hexanediamine, 4-(1-methylethyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)

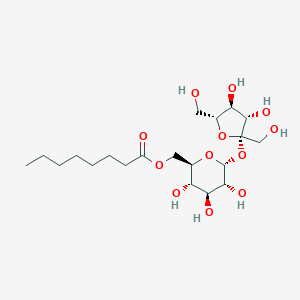
![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
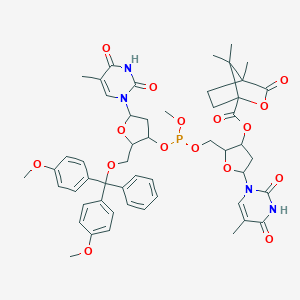

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)

